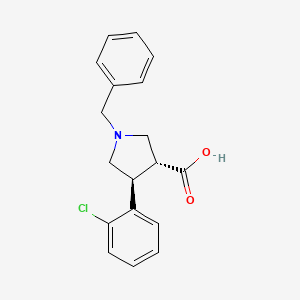

Trans-1-benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid

Description

Trans-1-benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid (CAS: 1381948-19-1) is a pyrrolidine derivative with a trans-configuration stereochemistry. Its molecular formula is C₁₈H₁₈ClNO₂, and it has a molecular weight of 315.79 g/mol . The compound features:

- A benzyl group at the 1-position of the pyrrolidine ring.

- A 2-chlorophenyl substituent at the 4-position, introducing steric and electronic effects due to the ortho-chloro placement.

This structure is commonly utilized in medicinal chemistry as a building block for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes due to its rigid pyrrolidine scaffold and aromatic substituents .

Properties

IUPAC Name |

(3R,4S)-1-benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c19-17-9-5-4-8-14(17)15-11-20(12-16(15)18(21)22)10-13-6-2-1-3-7-13/h1-9,15-16H,10-12H2,(H,21,22)/t15-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDICLIGALZTBJB-CVEARBPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trans-1-benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.

Introduction of the Benzyl and Chlorophenyl Groups: The benzyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions using benzyl halides and chlorophenyl halides, respectively.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and pyrrolidine ring participate in oxidation processes. Key reagents and outcomes include:

Oxidation of the pyrrolidine ring typically occurs at the 3-position, forming ketone derivatives. The chlorophenyl group remains inert under mild conditions but may undergo side reactions under strong oxidative agents .

Reduction Reactions

The carboxylic acid group can be reduced to alcohol or amine derivatives:

Reduction of the carboxylic acid to alcohol is stereospecific, retaining the trans configuration at C3 and C4 . Catalytic hydrogenation also reduces the benzyl group to cyclohexylmethyl in some cases.

Substitution Reactions

The chlorophenyl and benzyl groups undergo nucleophilic substitution and coupling reactions:

Aromatic Substitution

Benzyl Group Modifications

| Reaction | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Debenzylation | H₂/Pd-C, HCl | MeOH, RT, 6 hrs | Free pyrrolidine-3-carboxylic acid | 95% | |

| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 8 hrs | Quaternary ammonium salt | 78% |

The chlorophenyl group’s meta-directing nature limits electrophilic substitution but facilitates cross-coupling reactions . Debenzylation is quantitative under acidic hydrogenation conditions.

Condensation and Cyclization

The carboxylic acid participates in peptide coupling and heterocycle formation:

Amide derivatives show enhanced stability in biological assays, while lactamization is favored under anhydrous conditions .

Stereochemical Transformations

The trans stereochemistry at C3 and C4 influences reactivity:

-

Epimerization : Heating in basic media (e.g., NaOH/EtOH) induces partial racemization at C3 (15–20% cis isomer).

-

Resolution : Chiral HPLC separates enantiomers using cellulose-based columns (ee > 99%).

Key Mechanistic Insights

-

Carboxylic Acid Reactivity : The –COOH group acts as an electron-withdrawing group, polarizing the pyrrolidine ring and enhancing electrophilic substitution at C2 .

-

Steric Effects : The 2-chlorophenyl group hinders nucleophilic attack at C4, directing reagents to C2 or C5 positions .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate SN2 reactions, while nonpolar solvents favor radical pathways in halogenation.

Scientific Research Applications

Scientific Research Applications

Trans-1-benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid has several notable applications:

-

Medicinal Chemistry:

- Serves as a building block for synthesizing more complex pharmaceutical agents.

- Investigated for its potential therapeutic effects in treating mood disorders, pain management, and neurodegenerative diseases.

-

Biological Studies:

- Used to explore biological pathways involving neurotransmitter systems.

- Acts as a model compound for studying the interactions of pyrrolidine derivatives with various receptors.

-

Material Science:

- Potential applications in developing new materials due to its unique chemical properties.

The compound exhibits several pharmacological properties:

-

Antidepressant Activity:

- Similar compounds have shown efficacy in modulating serotonin and norepinephrine pathways, suggesting this compound may also impact mood regulation positively.

-

Analgesic Properties:

- Preliminary studies indicate that it may inhibit pain pathways, presenting utility in pain relief therapies.

-

Neurodegenerative Disease Treatment:

- Inhibition of gamma-secretase enzymes has been noted, which could lead to reduced amyloid-beta formation, a critical factor in Alzheimer's disease pathology.

Data Table: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antidepressant | Modulates serotonin and norepinephrine pathways for mood disorder treatment | |

| Analgesic | Inhibitory effects on pain pathways | |

| Neurodegenerative Diseases | Inhibition of gamma-secretase may reduce amyloid-beta formation |

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that compounds structurally similar to this compound significantly reduced depressive-like behaviors compared to control groups. Behavioral assays indicated potential effectiveness in clinical settings for mood disorders.

Case Study 2: Neurodegenerative Disease Model

Research focusing on cellular models expressing amyloid precursor protein revealed that treatment with this compound resulted in a marked decrease in amyloid-beta production. This supports its potential role as a therapeutic agent for Alzheimer's disease.

Mechanism of Action

The mechanism of action of Trans-1-benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of substituted pyrrolidine-3-carboxylic acids. Below is a detailed comparison with structurally analogous derivatives:

Structural Variations and Physicochemical Properties

Key Comparative Insights

Substituent Position Effects: Ortho vs. In contrast, the para-chloro analog (CAS: 1013117-42-4) offers reduced steric effects but similar electronic properties . Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl derivative (CAS: 698359-62-5) exhibits increased electron density, which could enhance π-π stacking interactions but reduce solubility compared to chloro-substituted analogs .

Acidity and Solubility: The carboxylic acid’s pKa is influenced by substituents. Electron-withdrawing groups (e.g., Cl, CN) lower the pKa, increasing acidity and aqueous solubility. For example, the 2-cyanophenyl variant likely has higher acidity than the methoxy analog .

Conformational Flexibility :

- Pyrrolidine ring puckering (defined by Cremer-Pople coordinates) varies with substituents. Bulky ortho-substituents like chlorine may enforce a specific ring conformation, impacting interactions with biological targets .

Biological Activity

Trans-1-benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 315.79 g/mol. It features a pyrrolidine ring substituted with a benzyl group and a 2-chlorophenyl group, which may influence its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.79 g/mol |

| CAS Number | 1381948-19-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound's structure allows it to modulate the activity of these targets, potentially influencing various biological pathways.

Research indicates that the compound may act as an inhibitor or modulator of neurotransmitter systems, which could be significant for therapeutic applications in neuropharmacology.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been shown to exhibit cytotoxic effects against several cancer cell lines, including:

- Human breast adenocarcinoma (MCF-7)

- Acute lymphoblastic leukemia (CEM-13)

In vitro assays revealed that this compound induced apoptosis in these cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors suggests it may have applications in treating neurological disorders. Preliminary studies indicate that it may modulate dopamine and serotonin pathways, which are crucial in conditions such as depression and schizophrenia .

Case Studies and Research Findings

Multiple research studies have investigated the biological activity of this compound:

- Cytotoxicity Assays : A study evaluated the IC₅₀ values of this compound against various cancer cell lines, finding significant cytotoxicity at micromolar concentrations.

- Apoptosis Induction : Flow cytometry analyses demonstrated that the compound triggered apoptosis through caspase activation in MCF-7 cells, indicating a mechanism that could be exploited for therapeutic purposes.

- Neurotransmitter Interaction Studies : Research focused on the binding affinity of the compound to serotonin receptors revealed promising results that warrant further exploration in neuropharmacology .

Safety Profile

The safety data sheet for this compound indicates potential hazards:

- Acute Toxicity : Classified as harmful if swallowed (Category 4).

- Skin Irritation : Causes skin irritation (Category 2).

- Eye Irritation : Causes serious eye irritation (Category 2A).

Proper handling precautions are recommended to mitigate exposure risks .

Q & A

Q. Advanced Optimization :

- Catalyst Screening : Palladium-based catalysts improve cyclization efficiency, while copper catalysts may reduce costs but require rigorous impurity profiling .

- Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates but may necessitate post-synthesis purification via column chromatography or recrystallization .

- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes thermal degradation of sensitive intermediates .

Data-Driven Approach : Reaction monitoring via HPLC or LC-MS ensures real-time adjustments, particularly for detecting diastereomers or byproducts .

What analytical techniques are most reliable for confirming the stereochemistry and crystal structure of this compound?

Q. Structural Characterization :

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, especially for chiral centers. The trans configuration can be validated via bond angles and torsion parameters .

- Chiral HPLC : Separates enantiomers using chiral stationary phases, with retention times compared to standards .

- Circular Dichroism (CD) : Provides complementary data on optical activity, critical for verifying enantiopurity in biological studies .

How should researchers resolve contradictions in stereochemical data between computational models and experimental results?

Q. Data Contradiction Analysis :

- Validation via X-ray : Experimental crystallographic data (e.g., Flack parameter analysis) overrules computational predictions when discrepancies arise .

- DFT Calculations : Density Functional Theory can refine molecular models by accounting for solvent effects or crystal packing forces not initially considered .

- Cross-Validation : Combine NMR (e.g., NOESY for spatial proximity) and vibrational spectroscopy (IR/Raman) to corroborate structural assignments .

What strategies are recommended for designing analogs of this compound to study structure-activity relationships (SAR)?

Q. SAR Design :

- Substituent Variation : Derivatives with fluorophenyl, methoxyphenyl, or nitrophenyl groups (e.g., from Biopharmacule’s catalog) help assess electronic and steric effects on bioactivity .

- Scaffold Modification : Replacing the pyrrolidine core with piperidine or azetidine rings tests conformational flexibility impacts .

- In Silico Screening : Molecular docking against target proteins (e.g., enzymes) identifies promising analogs before synthesis .

What computational methods are effective for predicting the binding affinity of this compound to biological targets?

Q. Computational Modeling :

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time, highlighting stable binding conformations .

- Free Energy Perturbation (FEP) : Quantifies binding energy changes caused by structural modifications, guiding SAR optimization .

- Pharmacophore Mapping : Identifies critical functional groups (e.g., carboxylic acid, chlorophenyl) for target engagement .

What challenges arise in purifying this compound, and how can they be mitigated?

Q. Purification Challenges :

- Diastereomer Separation : Use chiral preparative HPLC with cellulose-based columns for high-resolution separation .

- Crystallization Issues : Optimize solvent mixtures (e.g., ethanol/water) and cooling rates to enhance crystal quality .

- Impurity Profiling : LC-MS with high-resolution mass detection identifies trace byproducts, ensuring ≥95% purity for biological assays .

How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

Q. Stability Studies :

- Temperature Sensitivity : Store at –20°C in amber vials to prevent thermal degradation or photolysis .

- Humidity Control : Lyophilization or desiccant-packed containers mitigate hydrolysis of the carboxylic acid group .

- Periodic Reanalysis : Conduct NMR and LC-MS every 6 months to detect decomposition, especially in DMSO stock solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.